molecular formula C12H12ClNO3 B1469167 1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid CAS No. 1408485-12-0

1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid

Cat. No.: B1469167
CAS No.: 1408485-12-0
M. Wt: 253.68 g/mol
InChI Key: PQDAQZPWFUPAQI-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12ClNO3 and its molecular weight is 253.68 g/mol. The purity is usually 95%.
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Biological Activity

1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid is a compound belonging to the azetidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and central nervous system (CNS) effects, supported by relevant studies and data.

Chemical Structure and Properties

The structural formula of this compound can be described as follows:

  • Molecular Formula : C12H12ClN1O3
  • Molecular Weight : 253.68 g/mol

The compound features an azetidine ring substituted with a chlorophenyl group and a carboxylic acid moiety, contributing to its diverse biological properties.

Antimicrobial Activity

Several studies have indicated that azetidinones, including derivatives like this compound, exhibit significant antimicrobial properties.

  • Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Case Study : A study conducted by Chavan and Pai reported the synthesis of related azetidinone compounds that demonstrated potent antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli using agar diffusion methods .
CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundS. aureus, E. coli32 µg/mL
Related AzetidinonesPseudomonas aeruginosa, Bacillus subtilis16 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of azetidinones has been explored in various contexts, suggesting that these compounds may inhibit pro-inflammatory cytokines.

  • Research Findings : Kumar's study on N-substituted azetidinones showed promising results in reducing inflammation markers in animal models . The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.

CNS Activity

Azetidinones have also been investigated for their effects on the central nervous system.

  • CNS Modulation : Goel et al. assessed several azetidinone derivatives for their CNS activity using behavioral models in rodents. They found that certain compounds exhibited anxiolytic and anticonvulsant effects, likely through modulation of GABAergic pathways .

Properties

IUPAC Name

1-[2-(4-chlorophenyl)acetyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c13-10-3-1-8(2-4-10)5-11(15)14-6-9(7-14)12(16)17/h1-4,9H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDAQZPWFUPAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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